(5,7-difluorobenzo[b]thiophen-2-yl)methanol
Overview
Description
(5,7-difluorobenzo[b]thiophen-2-yl)methanol is a fluorinated benzothiophene derivative Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-difluorobenzo[b]thiophen-2-yl)methanol typically involves the functionalization of the thiophene ring and subsequent introduction of fluorine atoms. One common method is the direct fluorination of thiophene derivatives using molecular fluorine (F₂) or other fluorinating agents such as sulfur tetrafluoride (SF₄) or perchloryl fluoride (FClO₃) under controlled conditions . Another approach involves the reaction of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate to form the desired benzothiophene structure .
Industrial Production Methods
Industrial production of fluorinated benzothiophenes often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes, catalytic fluorination, and the use of advanced fluorinating reagents to achieve efficient and selective fluorination .
Chemical Reactions Analysis
Types of Reactions
(5,7-difluorobenzo[b]thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiophene derivative without the hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzothiophene carboxylic acid, while reduction can produce benzothiophene .
Scientific Research Applications
(5,7-difluorobenzo[b]thiophen-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of (5,7-difluorobenzo[b]thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards certain enzymes and receptors. For example, fluorinated benzothiophenes have been studied as histone deacetylase (HDAC) inhibitors, which play a role in regulating gene expression and have potential therapeutic applications in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-benzo[b]thiophene: A benzothiophene derivative with a single fluorine atom.
7-Fluoro-benzo[b]thiophene: Another benzothiophene derivative with a single fluorine atom.
5,7-Difluoro-benzo[b]thiophene: A compound similar to (5,7-difluorobenzo[b]thiophen-2-yl)methanol but without the hydroxyl group.
Uniqueness
The presence of both fluorine atoms and a hydroxyl group in this compound makes it unique compared to other fluorinated benzothiophenes. This combination of functional groups can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(5,7-difluoro-1-benzothiophen-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2OS/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6/h1-3,12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSSRKVRAGMBEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(SC2=C(C=C1F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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